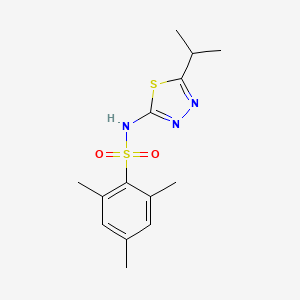
4,7-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, commonly known as DCID, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCID is a derivative of isoindole-1,3-dione and has been synthesized using various methods.
科学的研究の応用
DCID has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, DCID has been studied for its anticancer, anti-inflammatory, and antiviral properties. In material science, DCID has been used as a building block for the synthesis of various polymers and organic semiconductors. In organic chemistry, DCID has been used as a reactant for the synthesis of various heterocyclic compounds.
作用機序
The mechanism of action of DCID is not fully understood, but studies have shown that it inhibits the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2). Topoisomerase II is an enzyme that plays a crucial role in DNA replication, while COX-2 is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DCID has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of COX-2 activity. DCID has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
実験室実験の利点と制限
DCID has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, DCID has limitations, including its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
将来の方向性
There are several future directions for the study of DCID, including the development of more efficient and selective synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the study of its interactions with other enzymes and biomolecules. Additionally, the development of more water-soluble derivatives of DCID could enhance its bioavailability and enable its use in in vivo studies.
Conclusion:
In conclusion, DCID is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DCID has the potential to be a valuable tool in scientific research and could lead to the development of new therapeutic agents and materials.
合成法
DCID can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with phthalic anhydride in the presence of a catalyst. The resulting product is then chlorinated using thionyl chloride to obtain DCID. Another method involves the reaction of 2-hydroxybenzaldehyde with phthalic acid in the presence of a dehydrating agent, followed by chlorination using phosphorus oxychloride.
特性
IUPAC Name |
4,7-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-7-5-6-8(16)12-11(7)13(19)17(14(12)20)9-3-1-2-4-10(9)18/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNBUOLLCKVGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5852828.png)
![methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)

![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)






![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)
